molecular formula C12H11BrF2N2O2 B2792571 Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-44-1

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2792571
CAS No.: 2451256-44-1
M. Wt: 333.133
InChI Key: VGGUNXTVWCOKIX-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a bromo substituent at position 8, a difluoromethyl group at position 2, and a methyl group at position 5. Imidazo[1,2-a]pyridines are renowned for their pharmacological versatility, including applications as kinase inhibitors, antimicrobial agents, and central nervous system modulators .

Properties

IUPAC Name

ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-7(13)4-6(2)5-17(9)11/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUNXTVWCOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the imidazo[1,2-a]pyridine core, followed by halogenation to introduce the bromine atom and difluoromethylation to add the difluoromethyl group. The final step involves esterification to produce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts to improve reaction efficiency and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives similar to this compound showed promising results in vitro against several cancer cell lines, including breast and lung cancer cells .

Agricultural Applications

The compound is also being investigated for its use in agricultural practices, particularly as a potential pesticide or herbicide. Its ability to target specific biochemical pathways in pests can lead to effective pest management strategies.

Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against common agricultural pests. Results indicated that this compound demonstrated significant insecticidal activity, making it a candidate for further development as an eco-friendly pesticide .

Data Table of Applications

Application AreaDetailsReferences
Medicinal Chemistry Potential anticancer activity; inhibits tumor growth via kinase inhibition
Agriculture Effective against common pests; potential for use as an eco-friendly pesticide
Biochemical Research Investigated for its role in targeting specific enzymes involved in metabolic pathways

Mechanism of Action

The mechanism by which Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Functional Features Reference
Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₂H (2), CH₃ (6) 337.1* Difluoromethyl enhances lipophilicity; bromo aids in cross-coupling reactions.
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₃ (2) 337.1 Trifluoromethyl increases electron-withdrawing effects and metabolic resistance.
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (6), Cl (3), CF₃ (8) 371.54 Chloro and trifluoromethyl groups may reduce solubility in polar solvents.
Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Cl (8), CH₃ (2) 254.7* Chloro substituent increases reactivity in nucleophilic substitutions.
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), Br (6) 299.1* Amino group improves aqueous solubility but reduces stability under acidic conditions.

*Calculated based on molecular formulas where explicit data are unavailable.

Pharmacological and Physicochemical Properties

  • Stability : Difluoromethyl groups resist oxidative degradation better than chloromethyl analogs, which are prone to hydrolysis under basic conditions .

Biological Activity

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis, mechanism of action, and specific case studies.

  • Molecular Formula : C₁₂H₁₁BrF₂N₂O₂
  • CAS Number : 2451256-44-1
  • Melting Point : 128–131 °C
  • Molecular Weight : 333.133 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Activity Against Bacteria : In vitro studies have shown that this compound displays effective antibacterial activity against:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. The imidazo[1,2-a]pyridine derivatives have been noted for their ability to inhibit cancer cell proliferation. Specific case studies highlight:

  • Mechanism of Action : The compound may inhibit key cellular pathways involved in cancer cell growth. For example, it has been suggested that similar compounds target the FtsZ protein in bacterial cells, which is crucial for cell division. This mechanism could potentially be extrapolated to understand how it might affect cancer cell division as well.

Case Studies and Research Findings

StudyFindings
This compound showed significant antibacterial effects against E. coli and S. aureus.
The compound demonstrated promising results in inhibiting the growth of various cancer cell lines in vitro.
Structural analysis revealed that modifications to the imidazo[1,2-a]pyridine core can enhance biological activity, suggesting avenues for further research.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that introduce bromine and difluoromethyl groups into the imidazo-pyridine framework. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Q & A

Q. Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., difluoromethyl splitting patterns at δ ~5.5–6.5 ppm) and carbon backbone.
  • FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.02).

Q. Crystallography :

  • Single-crystal X-ray diffraction (via SHELX software ) resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., halogen bonding with bromine).

Advanced: How do substituents (bromo, difluoromethyl, methyl) influence reactivity and biological activity?

Substituent effects are analyzed through comparative studies:

SubstituentReactivity ImpactBiological Activity Trend (e.g., antimicrobial)
8-Bromo Enhances electrophilicity for cross-coupling Increases target binding affinity (halogen bonding)
2-Difluoromethyl Stabilizes via electron-withdrawing effectsImproves metabolic stability (resistance to oxidation)
6-Methyl Steric hindrance reduces unwanted side reactionsModulates lipophilicity (logP) for membrane permeability

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

  • Pre-activation of substrates : Use Boc-protected amines or silyl ethers to minimize side reactions.
  • Pd-based catalysts : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C-N couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Normalize protocols (e.g., fixed cell viability assay incubation times).
  • Compound purity : Validate via HPLC (≥95% purity) to exclude byproduct interference.
  • Structural analogs : Compare with derivatives (e.g., 8-chloro vs. 8-bromo) to isolate substituent effects .

Advanced: What computational methods predict interactions with biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina): Models binding poses with ATP-binding pockets.
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns).
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What are the recommended handling and storage protocols?

  • Storage : –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.
  • Safety : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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